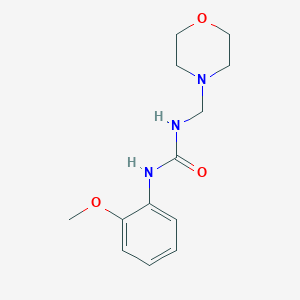
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a methoxyphenyl group attached to a urea moiety, which is further linked to a morpholinylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative, followed by the introduction of a morpholinylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the morpholinylmethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar compounds include:
- 1-(2-Methoxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 1-(2-Methoxyphenyl)-3-(morpholin-4-yl)ethylamine Compared to these compounds, 1-(2-Methoxyphenyl)-3-(morpholin-4-ylmethyl)urea exhibits unique properties due to the presence of the urea moiety, which can form additional hydrogen bonds and enhance its biological activity.
Propiedades
Número CAS |
6342-35-4 |
|---|---|
Fórmula molecular |
C13H19N3O3 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-5-3-2-4-11(12)15-13(17)14-10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H2,14,15,17) |
Clave InChI |
KUZUSJPWPHVKLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)NCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


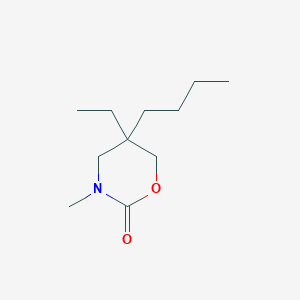
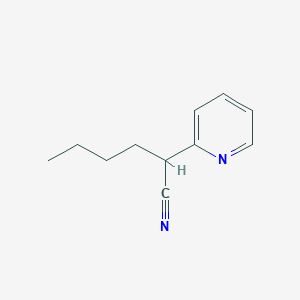
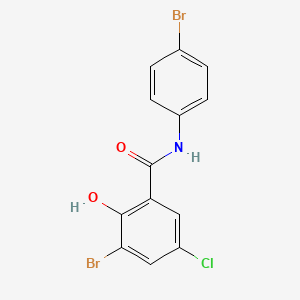
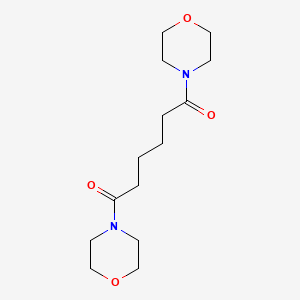
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
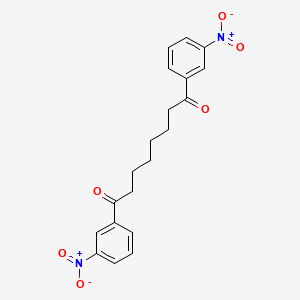
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
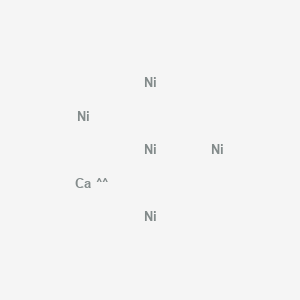


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
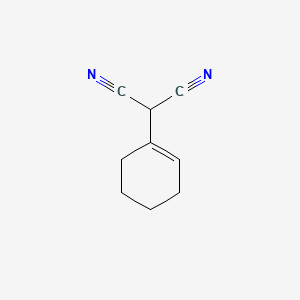
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
